molecular formula C21H25BN2O3 B12086319 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide

Cat. No.: B12086319
M. Wt: 364.2 g/mol
InChI Key: ANJKDDISOZKFFN-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced derivatives, and substituted compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential role in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The indoline-1-carboxamide moiety can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)indoline-1-carboxamide is unique due to its combination of the dioxaborolane group and the indoline-1-carboxamide moiety.

Properties

Molecular Formula

C21H25BN2O3

Molecular Weight

364.2 g/mol

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C21H25BN2O3/c1-20(2)21(3,4)27-22(26-20)16-9-11-17(12-10-16)23-19(25)24-14-13-15-7-5-6-8-18(15)24/h5-12H,13-14H2,1-4H3,(H,23,25)

InChI Key

ANJKDDISOZKFFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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